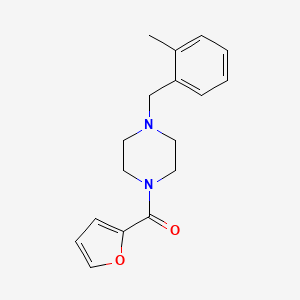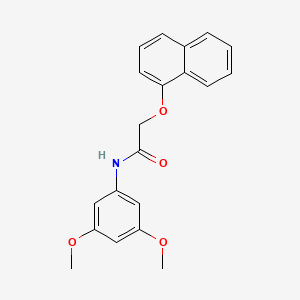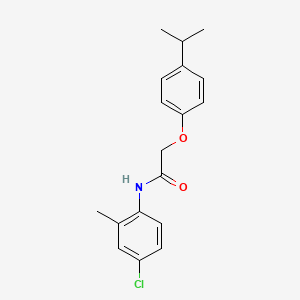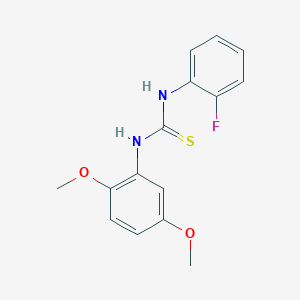
1-(2-furoyl)-4-(2-methylbenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-furoyl)-4-(2-methylbenzyl)piperazine, also known as MBZP, is a chemical compound that belongs to the class of piperazine derivatives. It is a psychoactive substance that has been found in various recreational drugs, including ecstasy and amphetamines. MBZP has gained significant attention in recent years due to its potential use in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
The mechanism of action of 1-(2-furoyl)-4-(2-methylbenzyl)piperazine involves its ability to act as a reuptake inhibitor of dopamine and serotonin. This means that it prevents the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in an increase in the activation of the reward pathway in the brain, leading to feelings of pleasure and euphoria.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-furoyl)-4-(2-methylbenzyl)piperazine have been studied extensively in vitro and in vivo. 1-(2-furoyl)-4-(2-methylbenzyl)piperazine has been shown to increase the release of dopamine and serotonin in the brain, leading to an increase in their concentration in the synaptic cleft. This results in an increase in the activation of the reward pathway in the brain, leading to feelings of pleasure and euphoria. 1-(2-furoyl)-4-(2-methylbenzyl)piperazine has also been shown to increase heart rate and blood pressure, which are common physiological effects of psychoactive substances.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-furoyl)-4-(2-methylbenzyl)piperazine has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain and use in experiments. 1-(2-furoyl)-4-(2-methylbenzyl)piperazine has also been shown to have a similar mechanism of action as other psychoactive substances, such as amphetamines and ecstasy, making it a useful tool for investigating the effects of these compounds on the brain. However, the use of 1-(2-furoyl)-4-(2-methylbenzyl)piperazine in lab experiments is limited by its psychoactive effects, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research involving 1-(2-furoyl)-4-(2-methylbenzyl)piperazine. One area of research is the investigation of the long-term effects of 1-(2-furoyl)-4-(2-methylbenzyl)piperazine on the brain and behavior. Another area of research is the development of new compounds that have similar mechanisms of action as 1-(2-furoyl)-4-(2-methylbenzyl)piperazine but with fewer psychoactive effects. Additionally, 1-(2-furoyl)-4-(2-methylbenzyl)piperazine could be used as a tool for investigating the effects of other psychoactive substances on the brain, particularly in the context of drug addiction and abuse.
Conclusion
In conclusion, 1-(2-furoyl)-4-(2-methylbenzyl)piperazine is a psychoactive compound that has gained significant attention in recent years due to its potential use in scientific research. It has a well-established synthesis method and has been shown to have a similar mechanism of action as other psychoactive substances. 1-(2-furoyl)-4-(2-methylbenzyl)piperazine has several advantages for use in lab experiments, but its psychoactive effects limit its usefulness in certain contexts. There are several future directions for research involving 1-(2-furoyl)-4-(2-methylbenzyl)piperazine, including the investigation of its long-term effects and the development of new compounds with similar mechanisms of action.
Synthesemethoden
The synthesis of 1-(2-furoyl)-4-(2-methylbenzyl)piperazine involves the reaction of 2-methylbenzylamine with furoyl chloride in the presence of a base. The resulting product is then purified and crystallized to obtain pure 1-(2-furoyl)-4-(2-methylbenzyl)piperazine. This synthesis method has been well-established in the literature and has been used in various studies.
Wissenschaftliche Forschungsanwendungen
1-(2-furoyl)-4-(2-methylbenzyl)piperazine has been used in various scientific studies to investigate its effects on the central nervous system. It has been found to have a similar mechanism of action as other psychoactive substances, such as amphetamines and ecstasy. 1-(2-furoyl)-4-(2-methylbenzyl)piperazine has been shown to increase the release of dopamine and serotonin in the brain, which are neurotransmitters that are associated with feelings of pleasure and reward.
Eigenschaften
IUPAC Name |
furan-2-yl-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-14-5-2-3-6-15(14)13-18-8-10-19(11-9-18)17(20)16-7-4-12-21-16/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJFJLIGWJKNJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5820147 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]morpholine](/img/structure/B5766259.png)
![2-methyl-4-[4-(1-pyrrolidinylcarbonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5766265.png)


![N-(2-{2-[2,4-bis(allyloxy)benzylidene]hydrazino}-1-methyl-2-oxoethyl)-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5766301.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-3-phenylacrylamide](/img/structure/B5766307.png)
![N-ethyl-3-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5766310.png)
![N-(2-furylmethyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5766314.png)

![4-[(2,4-dichlorobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5766334.png)
![ethyl 3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5766341.png)
![N-[4-(diethylamino)benzyl]-1-ethyl-1H-benzimidazol-2-amine](/img/structure/B5766344.png)

![4-chloro-3-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B5766358.png)